molecular formula C8H15ClN2O2 B2788848 4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride CAS No. 2253638-89-8

4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride

Cat. No.: B2788848
CAS No.: 2253638-89-8
M. Wt: 206.67
InChI Key: DHGWUKKQGQMEMC-UHFFFAOYSA-N
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Description

The compound 4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride (CAS: Not explicitly listed in evidence) is a spirocyclic heterocycle containing oxygen and nitrogen atoms. This derivative has a molecular formula of C₇H₁₃ClN₂O₂, a molecular weight of 192.64 g/mol, and a purity of 95% . Its spirocyclic structure combines a tetrahydrofuran-like oxa ring and a diaza ring, with a methyl substituent enhancing steric and electronic properties. It is utilized as a pharmaceutical intermediate and is commercially available through platforms like ECHEMI .

Properties

IUPAC Name

4,4-dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-7(2)8(3-4-9-5-8)12-6(11)10-7;/h9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGWUKKQGQMEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNC2)OC(=O)N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride (CAS No. 2253638-89-8) is a synthetic compound characterized by its spirocyclic structure, which has garnered interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies and providing insights into its mechanisms of action.

PropertyValue
Molecular FormulaC₈H₁₅ClN₂O₂
Molecular Weight206.67 g/mol
CAS Number2253638-89-8
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate the activity of specific proteins, potentially influencing pathways related to cell signaling and metabolic processes.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological properties:

  • Antihyperalgesic Activity : Studies have shown that derivatives of diazaspiro compounds can display significant antihyperalgesic effects in animal models, suggesting potential applications in pain management .
  • Antitumor Activity : Some investigations have highlighted the ability of spirocyclic compounds to inhibit tumor growth in specific cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antihyperalgesic Effects

A study evaluated the antihyperalgesic properties of a related diazaspiro compound in a rat model. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for chronic pain conditions .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound inhibited the proliferation of PC-3 prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
3-Oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochlorideInvestigated for similar pharmacological properties
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochlorideExhibits distinct reactivity and stability

The comparative analysis indicates that while structurally similar compounds may share certain biological activities, variations in their chemical structures can lead to significant differences in their pharmacological profiles.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride exhibit significant antitumor properties. For instance, studies have shown that derivatives of spiro compounds can inhibit tumor cell proliferation in various cancer lines such as MCF7 (breast cancer) and HL60 (leukemia) . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential against various pathogens. Similar spiro compounds have demonstrated efficacy against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

Peptide Mimics

Due to its structural features, this compound may serve as a scaffold for developing peptide mimics that can interact with biological targets. The ability to mimic peptide structures can lead to the development of novel therapeutics with enhanced bioactivity .

Inhibitors of Enzymatic Activity

Research has highlighted the potential of spiro compounds as inhibitors of protein phosphatases and kinases, which are crucial in various signaling pathways . The design of inhibitors based on this compound could lead to advancements in treating diseases related to dysregulated enzyme activity.

Drug Delivery Systems

The unique structure of this compound allows for its incorporation into polymeric drug delivery systems. Its hydrophilic-lipophilic balance can be optimized for controlled release formulations .

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : Evaluate the antitumor effects of spiro compounds.
    • Method : In vitro assays on MCF7 cells.
    • Results : Compounds showed a dose-dependent inhibition of cell growth with IC50 values comparable to known chemotherapeutics.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess antimicrobial properties against Staphylococcus aureus.
    • Method : Agar diffusion method.
    • Results : Significant zone of inhibition observed at concentrations above 50 µg/mL.

Comparison with Similar Compounds

Table 1: Comparative Data on Spirocyclic Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Purity Applications/Notes References
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride 1390655-03-4 C₇H₁₃ClN₂O₂ 192.64 3-methyl, oxa + diaza rings 95% Pharmaceutical intermediate; commercial availability
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride 1818847-63-0 C₇H₁₂ClN₂O 176.64 Diaza-only spiro[4.4] N/A Medicinal chemistry studies; nitrogen-driven reactivity
3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride N/A C₆H₁₀ClN₂O₂ 176.60 Oxa + diaza rings; no methyl N/A Predicted physicochemical data; limited literature
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride 1439902-64-3 C₇H₁₃ClN₂O 176.64 Diaza-only; refrigerated storage N/A Research chemical; structural simplicity
2,7-Diazaspiro[4.4]nonan-3-one hydrochloride 1203682-17-0 C₇H₁₂ClN₂O 176.60 Keto group at position 3 97% High-purity research use; refrigerated

Structural and Functional Differences

Substituent Effects: The 3-methyl group in 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride increases steric hindrance compared to non-methylated analogs like 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride. This may influence binding affinity in pharmaceutical applications .

Molecular Weight and Purity :

  • The methyl and oxa substituents contribute to a higher molecular weight (192.64 vs. ~176.60–176.64 g/mol for others). Commercial variants are available at 95–97% purity, ensuring reliability for synthesis .

Reactivity and Applications: Nitrogen-rich spiro compounds (e.g., 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride) exhibit nucleophilic behavior, making them suitable for coordination chemistry and drug discovery . The oxa ring in the target compound may stabilize intermediates in organic synthesis, as seen in related coumarin derivatives .

Commercial and Research Availability

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is supplied by ECHEMI with rigorous quality control, emphasizing its industrial relevance .
  • 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride (97% purity) is available from Combi-Blocks, highlighting demand in high-throughput medicinal chemistry .

Research Findings and Trends

Synthetic Methods: Spirocyclic compounds are often synthesized via diazonium salt reactions (e.g., coumarin derivatives in ) or cyclization strategies. Crystal structure data for analogs like 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one confirm the feasibility of X-ray diffraction for structural validation .

Computational Predictions: Collision cross-section data for 3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride (CID 71669039) predict its behavior in mass spectrometry, aiding analytical method development .

Pharmacological Potential: Nitrogen-rich spirocycles are explored for bioactivity, with emphasizing their role in experimental phasing and drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example, spirocyclic intermediates can be formed via nucleophilic substitution or ring-closing metathesis. Purity optimization requires techniques like recrystallization (using polar aprotic solvents) and chromatography (reverse-phase HPLC with C18 columns). Analytical validation via LC-MS and ¹H/¹³C NMR ensures >98% purity .

Q. How is the structural conformation of this spirocyclic compound validated experimentally?

  • Methodological Answer : X-ray crystallography remains the gold standard. Using SHELX programs (e.g., SHELXL for refinement), researchers can resolve bond lengths, angles, and ring puckering parameters. For dynamic conformations in solution, 2D NOESY NMR identifies spatial proximity of protons (e.g., axial vs. equatorial substituents) .

Q. What spectroscopic techniques are critical for characterizing its hydrochloride salt form?

  • Methodological Answer : FT-IR confirms the presence of the hydrochloride moiety (N-H stretching at 2500–3000 cm⁻¹ and Cl⁻ counterion absorption). Differential scanning calorimetry (DSC) distinguishes melting points between freebase and salt forms. Elemental analysis (CHNS-O) validates stoichiometry .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence bioactivity compared to non-cyclic analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that the spirocyclic framework enhances metabolic stability and target selectivity. For example, rigidity reduces off-target binding, as seen in similar diazaspiro compounds (e.g., 2,6-diazaspiro[3.5]nonan-5-one hydrochloride). Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to enzymes like kinases or GPCRs .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility profiling in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol) is essential. Conflicting data often arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Hansen solubility parameters (HSPiP software) model solvent interactions .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the oxazolidinone ring). Lyophilization or formulation with antioxidants (e.g., BHT) improves shelf life. LC-MS/MS detects degradation products like open-chain amines or carbonyl byproducts .

Q. How does ring puckering affect the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Puckering coordinates (Cremer-Pople parameters) quantify out-of-plane distortions. For example, a flattened chair conformation increases susceptibility to nucleophilic attack at the carbonyl group. DFT calculations (Gaussian 16) model transition states, while kinetic studies (UV-Vis monitoring) correlate puckering with reaction rates .

Data Contradiction Analysis

Q. Conflicting reports on enantiomeric purity: How to validate chiral integrity?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA/IB columns) with polarimetric detection. Compare experimental optical rotation ([α]D²⁵) with literature values. For absolute configuration, employ X-ray crystallography with anomalous scattering (Cu-Kα radiation) .

Q. Discrepancies in biological assay results across cell lines: What factors should be controlled?

  • Methodological Answer : Standardize assay conditions: cell passage number, serum-free media pre-incubation, and ATP levels (CellTiter-Glo). Pharmacokinetic profiling (plasma protein binding, logP) clarifies variability. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

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